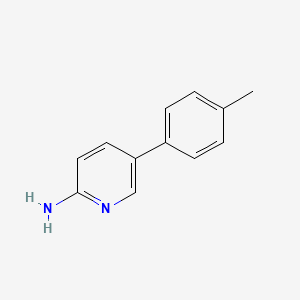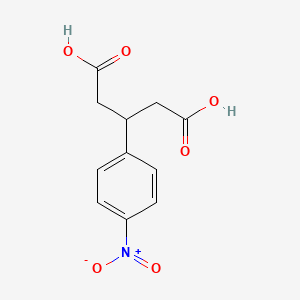
3-(4-Nitrophenyl)pentanedioic acid
Übersicht
Beschreibung
3-(4-Nitrophenyl)pentanedioic acid is a chemical compound with the molecular formula C11H11NO6 and a molecular weight of 253.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(4-Nitrophenyl)pentanedioic acid consists of a benzene ring with a nitro group and a pentanedioic acid group attached to it . The InChI code for this compound is1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . Physical And Chemical Properties Analysis
3-(4-Nitrophenyl)pentanedioic acid has a molecular weight of 253.21 g/mol . It has a topological polar surface area of 120 Ų and a complexity of 313 . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds .Wissenschaftliche Forschungsanwendungen
1. Base-Promoted Reactions and Solvolysis
A study by Zeng and Thibblin (2002) explored the solvolysis of 4-chloro-4-(4′-nitrophenyl)pentan-2-one in aqueous acetonitrile, yielding various alcohols and elimination products. This research highlights the reaction mechanisms and kinetics in the presence of different bases and provides insight into the behavior of similar compounds under varying conditions (Zeng & Thibblin, 2002).
2. Chelators in Protein Labeling
Research conducted by Kline, Betebenner, and Johnson (1991) focused on the synthesis of carboxymethyl-substituted bifunctional chelators, including derivatives of 3-(carboxymethyl)-3-azapentanedioic acid. These chelators, with a 4-nitrophenyl substituent, were utilized for protein labeling, showcasing their application in biochemical and medicinal research (Kline, Betebenner, & Johnson, 1991).
3. Ligand Synthesis for Metal Complexes
In a study by Kopylovich et al. (2011), a novel para to meta shift of a nitro group in a phenylhydrazo-β-diketone was observed. This compound acts as a polydentate ligand for synthesizing various metal complexes, indicating its potential use in coordination chemistry and material science (Kopylovich et al., 2011).
4. Synthesis of Stereogenic Centers
The study by Harris et al. (1998) on the enantiospecific synthesis of analogs of the diketide intermediate of erythromycin polyketide synthase demonstrates the application of 3-(4-nitrophenyl)pentanedioic acid derivatives in creating stereogenic centers. This is crucial in the pharmaceutical industry, especially in the synthesis of complex molecules like erythromycin (Harris et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPLFNKGJKRZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593439 | |
| Record name | 3-(4-Nitrophenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)pentanedioic acid | |
CAS RN |
92289-14-0 | |
| Record name | 3-(4-Nitrophenyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


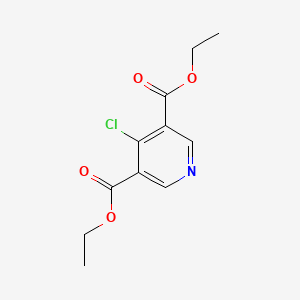
![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)
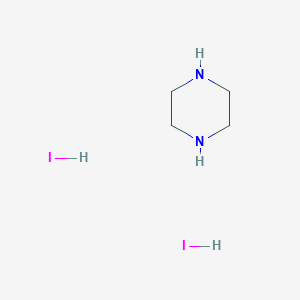
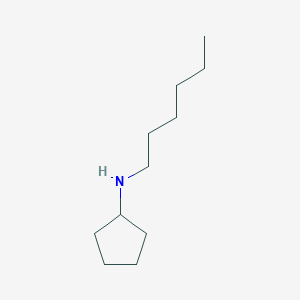
![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)


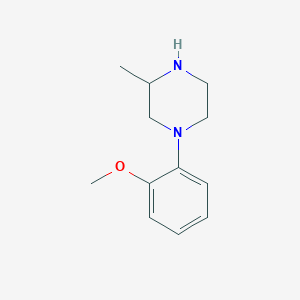
![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
